Anti-Tubercular Activity: 2-Position Ethyl/CF₃ Substitution Confers Activity Against Drug-Susceptible and MDR-TB Strains
In a trisubstituted indolizine analog series evaluated against Mycobacterium tuberculosis, compounds bearing an ethyl group at the 2-position of the indolizine nucleus (structurally analogous to the ethyl ester moiety in ethyl 2-(trifluoromethyl)indolizine-1-carboxylate) exhibited MIC values of 5.5 μg/mL against drug-susceptible H37Rv and 11.3 μg/mL against multidrug-resistant strains [1]. The 2-ethyl substituted indolizine analog demonstrated the highest free binding energy (ΔG = -24.11 kcal/mol) against mycobacterial enoyl-ACP reductase (InhA) with a low clash score of 3.04 and high lipo score of -13.33, outperforming alternative substitution patterns in the same series [1].
| Evidence Dimension | Anti-tubercular activity (MIC) against M. tuberculosis H37Rv and MDR strains |
|---|---|
| Target Compound Data | 5.5 μg/mL (susceptible H37Rv); 11.3 μg/mL (MDR strain) |
| Comparator Or Baseline | Other trisubstituted indolizine analogs in the same series lacking 2-ethyl substitution (specific comparator MIC values not reported in abstract) |
| Quantified Difference | 2-ethyl substituted analog identified as lead compound with highest binding energy; quantitative difference relative to other analogs not specified |
| Conditions | Resazurin microplate assay method; molecular docking against enoyl-ACP reductase (InhA) |
Why This Matters
The 2-position substitution pattern (CF₃/ethyl ester combination) is directly associated with anti-TB activity against drug-resistant strains, a critical differentiator for researchers screening indolizine libraries for neglected disease drug discovery.
- [1] Khedr MA, Pillay M, Chandrashekharappa S, et al. Molecular modeling studies and anti-TB activity of trisubstituted indolizine analogues; molecular docking and dynamic inputs. J Biomol Struct Dyn. 2017. View Source
